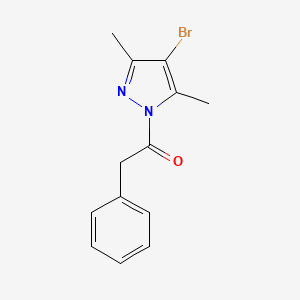

1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-phenylethanone

Description

1-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-phenylethanone (CAS: 957003-43-9) is a brominated pyrazole derivative with a molecular formula of C₁₃H₁₃BrN₂O and a molecular weight of 293.16 g/mol. Key structural features include:

- A 4-bromo-3,5-dimethylpyrazole ring, which provides steric bulk and electronic modulation due to bromine's electronegativity and methyl groups.

- A phenylethanone moiety, introducing a ketone functional group capable of hydrogen bonding and nucleophilic reactions.

Predicted Physicochemical Properties (from computational models):

- Boiling point: 407.4 ± 45.0°C

- Density: 1.40 ± 0.1 g/cm³

- pKa: ~0 (indicating weak acidity, likely from the pyrazole N-H) .

This compound is of interest in pharmaceutical and agrochemical research due to its hybrid heterocyclic-aromatic structure, which is common in bioactive molecules.

Properties

IUPAC Name |

1-(4-bromo-3,5-dimethylpyrazol-1-yl)-2-phenylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrN2O/c1-9-13(14)10(2)16(15-9)12(17)8-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVSLGNRCZRTTNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C(=O)CC2=CC=CC=C2)C)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30351436 | |

| Record name | ST4047286 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5906-49-0 | |

| Record name | ST4047286 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-phenylethanone typically involves the reaction of 4-bromo-3,5-dimethyl-1H-pyrazole with a suitable phenylethanone derivative under specific conditions. One common method involves the use of a base, such as sodium hydride, to deprotonate the pyrazole, followed by nucleophilic substitution with the phenylethanone derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Claisen-Schmidt Condensation to Form Chalcones

The α,β-unsaturated ketone moiety in the compound enables Claisen-Schmidt condensation with aromatic aldehydes under basic conditions. For example, reaction with 4-bromobenzaldehyde in DMF using NaH as a base yields (Z)-3-(4-bromophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenylprop-2-en-1-one (chalcone derivative) .

Reaction Conditions

Characterization Data

| Parameter | Value |

|---|---|

| IR (KBr) | 1586 cm⁻¹ (C=C stretching) |

| ¹H NMR (CDCl₃) | δ 8.12–7.73 (m, 5H, ArH), 5.47 (s, 1H, pyrazole-CH) |

| 13C NMR | δ 140.73 (pyrazole C-5), 105.91 (pyrazole C-4) |

| MS (m/z) | 394 [M⁺] |

Oximation and Etherification

The ketone group undergoes oximation with hydroxylamine hydrochloride, followed by etherification to form oxime ether derivatives. This two-step process enhances biological activity and introduces functional diversity .

Synthetic Pathway

-

Oximation :

-

Etherification :

Key Spectral Data for Oxime Ether

| Parameter | Value |

|---|---|

| ¹H NMR (DMSO-d₆) | δ 5.36 (s, 2H, CH₂), 2.16 (s, 3H, CH₃) |

| IR (cm⁻¹) | 1671 (C=N-O), 3059 (Ar C-H) |

Nucleophilic Substitution at the Bromine Center

The 4-bromo substituent on the pyrazole ring participates in nucleophilic substitution reactions. For example, treatment with sodium selenide (Na₂Se) yields selenide-linked dimers .

Reaction with Sodium Selenide

-

Product : 1,2-bis(2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl) diselane.

77Se NMR Data

| Compound | δ (ppm) |

|---|---|

| Diselane derivative | 294.53 |

Cyclization to Pyrazolo-Pyrazole Derivatives

Reaction with hydrazine hydrate facilitates cyclization, forming fused pyrazolo-pyrazole systems. This reaction proceeds via enol-keto tautomerization of the chalcone intermediate .

Cyclization Conditions

Product Characterization

| Parameter | Value |

|---|---|

| ¹H NMR (CDCl₃) | δ 7.58 (d, 2H, Ar), 2.21 (s, 3H, CH₃) |

| 13C NMR | δ 151.37 (C=N), 48.75 (CH₂) |

Comparative Analysis of Reactivity

The table below summarizes reaction outcomes across studies:

| Reaction Type | Yield (%) | Key Functional Group Modified |

|---|---|---|

| Claisen-Schmidt Condensation | 68 | α,β-Unsaturated ketone |

| Oximation | 83 | Ketone → Oxime |

| Diselane Formation | 74 | C-Br → C-Se |

Scientific Research Applications

1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-phenylethanone has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-phenylethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole Derivatives with Aromatic Ketone Moieties

1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone

- Structure : Contains a dihydropyrazole core with 4-bromophenyl and 4-fluorophenyl substituents.

- Fluorine substitution enhances electronegativity, improving metabolic stability compared to the target compound's methyl groups .

(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)(2,6-difluoro-phenyl)methanone

- Structure : Features a 2,6-difluorophenyl group directly bonded to the pyrazole via a ketone.

- Crystal Data: Dihedral angles between pyrazole and benzene rings are 78.4° and 78.6°, indicating a non-planar conformation that may influence packing efficiency and solubility .

- Comparison: The difluorophenyl group increases polarity and may enhance bioavailability compared to the target compound's simple phenylethanone. Methyl groups at pyrazole positions 3 and 5 (shared with the target) contribute to steric hindrance, affecting reactivity .

Simplified Analogues Lacking Pyrazole or Ketone Groups

1-(4-Bromophenyl)-2-phenylethanone

- Structure: Lacks the pyrazole ring, with a 4-bromophenyl group attached to phenylethanone.

- Higher lipophilicity due to the lack of heteroatoms .

4-Bromo-1-phenyl-1H-pyrazole

Functionalized Pyrazole Derivatives

2-(4-Bromo-1H-pyrazol-1-yl)ethanol

- Structure : Contains a hydroxyl group instead of a ketone.

- Functional Impact: The hydroxyl group enables hydrogen bonding, improving aqueous solubility but increasing susceptibility to oxidation. Used as an intermediate in synthesizing boronate-containing pharmaceuticals (e.g., 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-ethanol) .

Biological Activity

1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-phenylethanone is a compound of increasing interest due to its diverse biological activities. Pyrazole derivatives, in general, are known for their potential pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action and therapeutic potential.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C12H12BrN2O

- Molecular Weight : 278.14 g/mol

- CAS Number : 1431962-74-1

Biological Activity Overview

Recent studies have highlighted several biological activities associated with pyrazole derivatives, particularly focusing on their anticancer properties. The compound exhibits significant activity against various cancer cell lines.

Anticancer Activity

Research indicates that pyrazole derivatives can inhibit the growth of tumor cells through various mechanisms. For instance, studies have shown that compounds containing the pyrazole ring can inhibit key signaling pathways involved in cancer progression, such as the BRAF(V600E) and EGFR pathways .

Case Studies

- Breast Cancer Study : A study tested several pyrazole derivatives, including those with bromine substituents similar to this compound, on MCF-7 and MDA-MB-231 breast cancer cell lines. The results indicated that these compounds exhibited higher cytotoxicity compared to traditional chemotherapy agents when used in combination with doxorubicin .

- Antifungal Activity : Another study evaluated the antifungal properties of pyrazole derivatives against various phytopathogenic fungi. The results demonstrated that certain pyrazole compounds exhibited notable antifungal activity, suggesting potential applications in agricultural settings .

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Cell Proliferation : The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

- Anti-inflammatory Effects : Pyrazole derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, contributing to their anti-inflammatory properties .

Comparative Biological Activity Table

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-phenylethanone?

Answer:

The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 4-bromo-3,5-dimethylpyrazole (CAS 3398-16-1) with phenacyl bromide derivatives under reflux conditions in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile. Potassium carbonate (K₂CO₃) is often used as a base to deprotonate the pyrazole nitrogen, facilitating alkylation . For example:

- Step 1: React 4-bromo-3,5-dimethylpyrazole with 2-bromoacetophenone in DMF at 80–100°C.

- Step 2: Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization.

Key challenges include minimizing by-products like dialkylated pyrazoles, which require careful stoichiometric control .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

- 1H/13C NMR: Identifies substituent positions on the pyrazole and phenyl rings. The methyl groups (3,5-dimethyl) appear as singlets (~δ 2.1–2.3 ppm), while the bromine atom deshields neighboring protons .

- IR Spectroscopy: Confirms carbonyl (C=O) stretching (~1700 cm⁻¹) and pyrazole ring vibrations (~1500 cm⁻¹) .

- Mass Spectrometry (HRMS): Validates molecular weight (exact mass: ~317.03 g/mol for C₁₃H₁₃BrN₂O) and isotopic patterns from bromine .

- Elemental Analysis: Ensures purity (>95%) by matching calculated and observed C/H/N/Br ratios .

Advanced: How can crystallographic data discrepancies be resolved during structural determination?

Answer:

Crystallographic refinement using SHELXL ( ) is recommended for resolving issues like:

- Disordered Atoms: Apply "PART" instructions to model split positions.

- Twinning: Use the TWIN/BASF commands for non-merohedral twinning.

- High R-factors: Employ restraints (e.g., DFIX, SIMU) for flexible groups (e.g., phenyl rings).

Validation tools like PLATON should confirm hydrogen bonding and π-stacking interactions. For example, the bromine atom may form weak C–H∙∙∙Br interactions, influencing packing .

Advanced: What strategies optimize biological activity studies against antibiotic-resistant pathogens?

Answer:

- Minimum Inhibitory Concentration (MIC) Assays: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using serial dilution methods .

- Synergy Studies: Combine with β-lactam antibiotics to assess resistance reversal.

- Mechanistic Probes: Use fluorescent probes (e.g., ethidium bromide) to evaluate membrane disruption or efflux pump inhibition.

In related pyrazole derivatives, electron-withdrawing groups (e.g., bromine) enhance activity by increasing membrane permeability .

Advanced: How can reaction conditions be optimized to reduce by-products during synthesis?

Answer:

- Solvent Screening: Replace DMF with acetonitrile to reduce dialkylation.

- Catalysis: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction efficiency.

- Temperature Control: Lowering reaction temperature (60°C vs. 100°C) minimizes thermal decomposition.

- In-Situ Monitoring: TLC or HPLC tracks reaction progress, enabling timely quenching .

Advanced: How are computational methods applied to predict reactivity or biological interactions?

Answer:

- Docking Studies (AutoDock/Vina): Model interactions with bacterial targets (e.g., E. coli DNA gyrase). The bromine atom may occupy hydrophobic pockets, while the carbonyl group hydrogen-bonds with active-site residues.

- DFT Calculations (Gaussian): Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic attack sites.

- MD Simulations (GROMACS): Simulate membrane penetration in lipid bilayers to assess bioavailability .

Basic: What purification techniques are most effective for isolating this compound?

Answer:

- Column Chromatography: Use silica gel with gradient elution (hexane → ethyl acetate, 3:1 ratio).

- Recrystallization: Ethanol/water mixtures yield high-purity crystals.

- HPLC: Reverse-phase C18 columns (acetonitrile/water mobile phase) resolve closely related impurities .

Advanced: How to design structure-activity relationship (SAR) studies focusing on substituent effects?

Answer:

- Bromo Group Replacement: Synthesize analogs with Cl, NO₂, or CF₃ at the 4-position to assess halogen dependence.

- Methyl Group Modification: Replace 3,5-dimethyl groups with bulkier substituents (e.g., tert-butyl) to study steric effects.

- Phenyl Ring Functionalization: Introduce electron-donating (e.g., -OCH₃) or -withdrawing (e.g., -CN) groups on the acetophenone moiety.

In related compounds, bulkier substituents reduce antimicrobial activity but improve selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.